

Technical Guide: Organic Synthesis & Applications of 3,5-Dimethoxy-2-methylpyridine[1][2]

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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

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Introduction & Chemical Profile[3][4][5][6][7][8][9]

3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block characterized by an electron-rich pyridine core. Unlike the electron-deficient nature of unsubstituted pyridine, the presence of two methoxy groups at the 3- and 5-positions significantly increases the electron density of the ring, altering its reactivity profile towards electrophilic aromatic substitution. Simultaneously, the 2-methyl group provides a critical handle for lateral functionalization via deprotonation or oxidation.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Proton Pump Inhibitors (PPIs) and Histamine H1/H2 Antagonists. Its structural motif balances lipophilicity with basicity, modulating the pharmacokinetic properties of drug candidates.

Chemical Properties Table[3]

Property	Data	Notes
IUPAC Name	3,5-Dimethoxy-2-methylpyridine	
Molecular Formula	C ₈ H ₁₁ NO	
Molecular Weight	153.18 g/mol	
Physical State	Liquid or low-melting solid	Depending on purity/temperature
Basicity (pKa)	~6.0 - 6.5 (Estimated)	More basic than pyridine (5.[1][2][3][4]2) due to +M effect of OMe
Key Reactivity	Lateral Lithiation, N-Oxidation, EAS	2-Me is acidic; Ring is activated

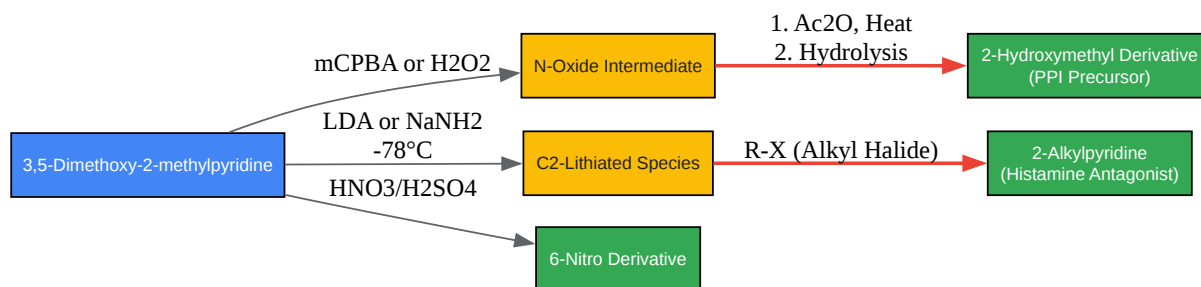
Synthetic Utility & Reactivity Analysis[6]

The synthetic utility of **3,5-Dimethoxy-2-methylpyridine** hinges on three primary reactivity modes. Understanding these allows for precise chemoselective modifications.

Reactivity Logic

- **Lateral Metalation (C2-Methyl Acidity):** The nitrogen atom withdraws electron density, rendering the protons on the C2-methyl group acidic (pKa ~29-30).[2] Strong bases (LDA, NaNH₂) generate a carbanion here, enabling nucleophilic attack on alkyl halides or carbonyls.
- **N-Oxidation & Rearrangement:** The nitrogen lone pair is nucleophilic. Oxidation to the N-oxide activates the C2-methyl group for the Boekelheide Rearrangement, converting the methyl group into a hydroxymethyl (-CH₂OH) or acetoxymethyl group.
- **Electrophilic Aromatic Substitution (EAS):** The 3,5-dimethoxy pattern directs incoming electrophiles (NO₂⁺, Br⁺) to the 6-position (ortho to the methoxy, para to the methyl) or 4-position, depending on steric hindrance.

Reaction Pathway Diagram



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Caption: Primary divergent synthetic pathways for **3,5-Dimethoxy-2-methylpyridine**: Lateral alkylation (bottom), Boekelheide rearrangement (top), and Ring functionalization (right).[1]

Detailed Experimental Protocols

Protocol A: Lateral Alkylation (Synthesis of 2-Pyridylalkylamines)

Application: Synthesis of Histamine H₁/H₂ antagonist intermediates.[3] Mechanism: Deprotonation of the benzylic-like methyl group followed by S_N2 substitution.[2]

Reagents:

- Substrate: **3,5-Dimethoxy-2-methylpyridine** (1.0 eq)
- Base: Sodium amide (NaNH₂) (1.1 eq) or LDA (1.1 eq)[2]
- Electrophile: 1-Chloro-3-dimethylaminopropane (or similar haloalkylamine)
- Solvent: Liquid Ammonia (for NaNH₂) or Anhydrous THF (for LDA)[1][2]

Step-by-Step Procedure (NaNH₂ Method):

- Preparation of Base: In a 3-neck flask equipped with a dry ice condenser, condense anhydrous ammonia (~500 mL for 50g scale). Add a catalytic amount of $\text{Fe}(\text{NO}_3)_3$, then slowly add sodium metal to generate NaNH_2 in situ. Stir until the blue color disappears and a grey suspension forms.
- Deprotonation: Add **3,5-Dimethoxy-2-methylpyridine** dropwise to the NaNH_2 suspension at -33°C .
 - Observation: The solution will typically turn a deep red/brown color, indicating the formation of the picolyl anion.
 - Time: Stir for 45-60 minutes to ensure complete deprotonation.
- Alkylation: Dissolve the electrophile (e.g., chloroalkylamine) in a minimal amount of anhydrous ether or add neat if liquid. Add this slowly to the reaction mixture.
 - Control: Maintain temperature at -33°C . The reaction is exothermic.[1]
- Quenching: After 2-4 hours, quench the reaction by adding solid Ammonium Chloride (NH_4Cl).
- Workup: Allow ammonia to evaporate overnight. Dissolve the residue in water and extract with Dichloromethane (DCM).[3] Dry organic layer over Na_2SO_4 and concentrate.[3]
- Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH).

Protocol B: Boekelheide Rearrangement (Synthesis of 2-Hydroxymethyl Derivatives)

Application: Precursor for Proton Pump Inhibitors (e.g., Omeprazole analogs). Mechanism: N-oxidation followed by [3,3]-sigmatropic rearrangement.

Reagents:

- Step 1: m-Chloroperbenzoic acid (mCPBA) (1.2 eq), DCM.[2]
- Step 2: Acetic Anhydride (Ac_2O) (Excess, solvent volume).

- Step 3: NaOH (10% aq) or K₂CO₃/MeOH.

Step-by-Step Procedure:

- N-Oxidation: Dissolve **3,5-Dimethoxy-2-methylpyridine** in DCM (0.5 M). Cool to 0°C. Add mCPBA portion-wise. Warm to RT and stir for 4-6 hours.
 - Check: Monitor TLC for consumption of starting material (N-oxide is much more polar).
 - Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.
- Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (5 mL per gram). Heat to reflux (approx. 140°C) for 1-2 hours.
 - Mechanism Note: The N-oxide oxygen attacks an acetyl group, followed by deprotonation of the methyl group and rearrangement to form the 2-acetoxymethyl intermediate.
 - Workup: Remove excess Ac₂O under vacuum. The residue is the acetoxy-intermediate.
- Hydrolysis: Dissolve the residue in Methanol/Water (1:1). Add NaOH (2.0 eq). Stir at RT for 1 hour.
 - Isolation: Neutralize with dilute HCl. Extract with EtOAc.
 - Yield: Typically 60-75% overall.

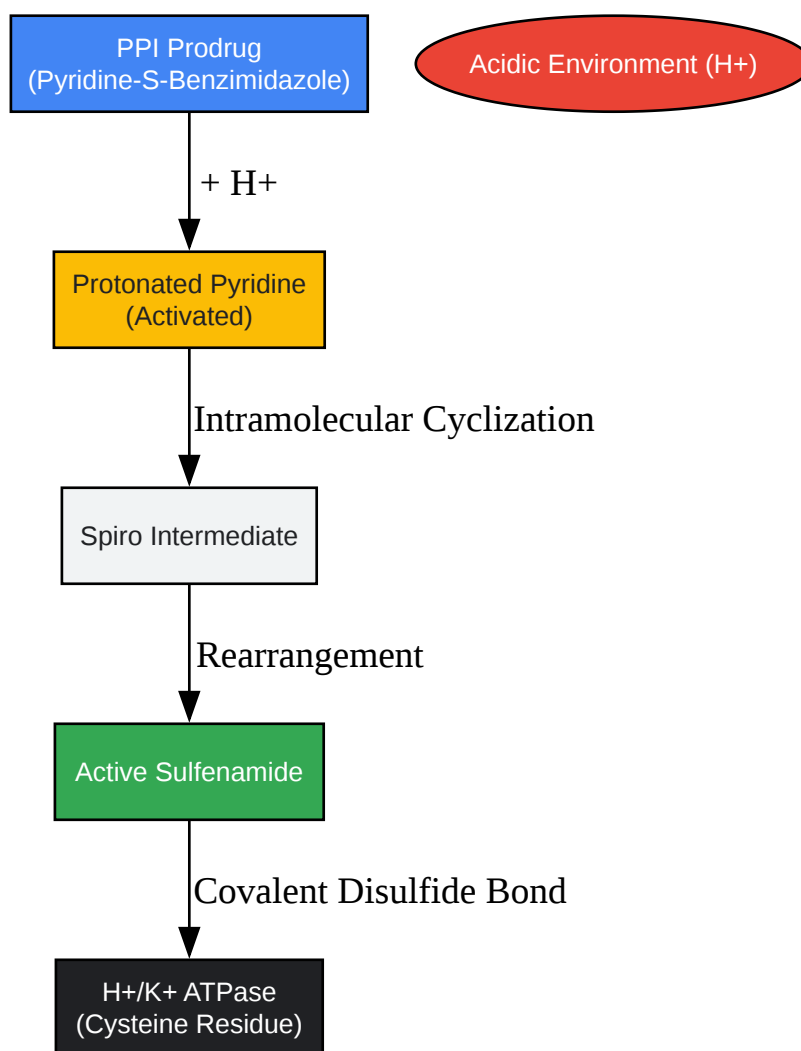
Applications in Drug Discovery[5][7]

The **3,5-dimethoxy-2-methylpyridine** scaffold is critical in two major therapeutic areas.

Therapeutic Class	Role of Scaffold	Specific Drug Examples/Analog
Proton Pump Inhibitors (PPIs)	The pyridine ring acts as the acid-activatable "trigger." ^{[1][2]} The methoxy groups increase the pKa, making the drug more stable at neutral pH but reactive in the acidic parietal cells.	Tenatoprazole (Imidazo[4,5-b]pyridine analog), Omeprazole (uses 3,5-dimethyl-4-methoxy, but 3,5-dimethoxy analogs are investigated for varying half-life). ^[2]
Histamine Antagonists	The pyridine ring serves as a bioisostere for the imidazole ring found in histamine. The 2-methyl linkage connects to the amine tail.	2-Pyridylalkylamines (Research tools for H1/H2 receptor mapping). ^{[2][3]}
Ligand Design	Acts as an electron-rich N-donor ligand for transition metal catalysis (Pd, Cu). ^{[1][2]}	Used in cross-coupling reactions where electron-rich pyridines prevent catalyst poisoning. ^[2]

Structural Diagram of PPI Mechanism

The electron-donating methoxy groups facilitate the nucleophilic attack of the pyridine nitrogen on the benzimidazole carbon under acidic conditions.



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Caption: Mechanism of Action for Pyridine-based PPIs. The electron density from methoxy groups (not shown) drives the initial cyclization step.

Safety & Handling

- **Toxicity:** Like most alkyl-pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system. Specific toxicological data is limited, so treat as a potential neurotoxin (standard for pyridine derivatives).
- **Flammability:** The 2-methyl group increases volatility compared to heavier analogs. Keep away from open flames.

- Reaction Hazards:
 - NaNH₂: Reacts violently with water. Old samples may contain explosive peroxides.
 - mCPBA: Potentially explosive if concentrated or heated dry. Always work in solution.

References

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